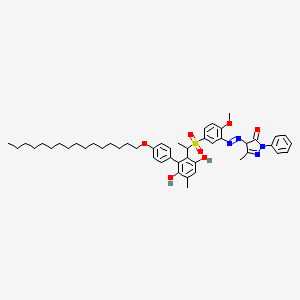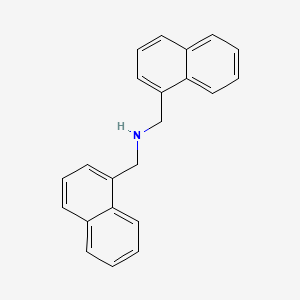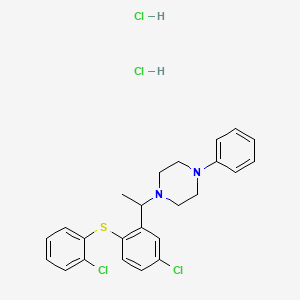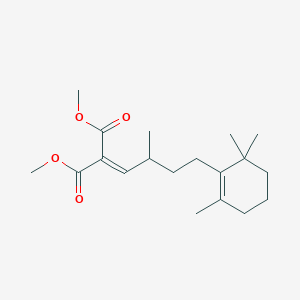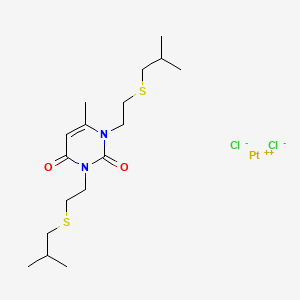
(1,3-Bis(isobutylthioethyl)-6-methyluracil)-cis-dichloroplatinum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-Bis(isobutylthioethyl)-6-methyluracil)-cis-dichloroplatinum is a complex organometallic compound that combines the properties of uracil derivatives and platinum-based chemotherapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Bis(isobutylthioethyl)-6-methyluracil)-cis-dichloroplatinum typically involves multiple steps:
Preparation of 1,3-Bis(isobutylthioethyl)-6-methyluracil: This step involves the alkylation of 6-methyluracil with isobutylthioethyl groups under controlled conditions.
Complexation with Platinum: The uracil derivative is then reacted with a platinum precursor, such as cis-dichlorodiammineplatinum(II), under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1,3-Bis(isobutylthioethyl)-6-methyluracil)-cis-dichloroplatinum can undergo various chemical reactions, including:
Substitution Reactions: The platinum center can participate in ligand exchange reactions, where the chloride ligands are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo redox reactions, particularly involving the platinum center.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and phosphines. These reactions typically occur under mild conditions.
Oxidation and Reduction: Redox reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of platinum complexes with different ligands, while redox reactions can alter the oxidation state of the platinum center.
Scientific Research Applications
Chemistry
In chemistry, (1,3-Bis(isobutylthioethyl)-6-methyluracil)-cis-dichloroplatinum is studied for its unique coordination chemistry and potential as a catalyst in organic reactions.
Biology and Medicine
In biology and medicine, this compound is of interest for its potential anticancer properties. The platinum center can form cross-links with DNA, disrupting the replication process and leading to cell death. This mechanism is similar to that of other platinum-based drugs like cisplatin.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (1,3-Bis(isobutylthioethyl)-6-methyluracil)-cis-dichloroplatinum involves the formation of platinum-DNA adducts. These adducts interfere with DNA replication and transcription, ultimately leading to apoptosis (programmed cell death). The molecular targets include DNA bases, particularly guanine, where the platinum center forms covalent bonds.
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A well-known platinum-based chemotherapeutic agent.
Carboplatin: Another platinum-based drug with a similar mechanism of action but different pharmacokinetics.
Oxaliplatin: A third-generation platinum drug used in cancer treatment.
Uniqueness
(1,3-Bis(isobutylthioethyl)-6-methyluracil)-cis-dichloroplatinum is unique due to the presence of the uracil derivative, which may confer additional biological activity or specificity. The isobutylthioethyl groups could also influence the compound’s solubility, stability, and overall pharmacological profile.
Properties
CAS No. |
153660-62-9 |
|---|---|
Molecular Formula |
C17H30Cl2N2O2PtS2 |
Molecular Weight |
624.6 g/mol |
IUPAC Name |
6-methyl-1,3-bis[2-(2-methylpropylsulfanyl)ethyl]pyrimidine-2,4-dione;platinum(2+);dichloride |
InChI |
InChI=1S/C17H30N2O2S2.2ClH.Pt/c1-13(2)11-22-8-6-18-15(5)10-16(20)19(17(18)21)7-9-23-12-14(3)4;;;/h10,13-14H,6-9,11-12H2,1-5H3;2*1H;/q;;;+2/p-2 |
InChI Key |
VUMXTFLZDKLGMG-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=O)N(C(=O)N1CCSCC(C)C)CCSCC(C)C.[Cl-].[Cl-].[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


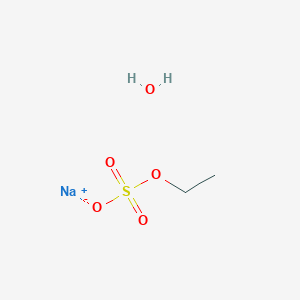
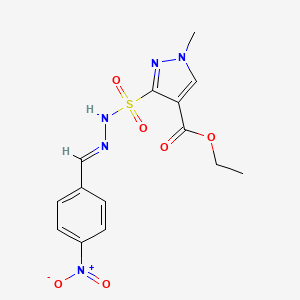
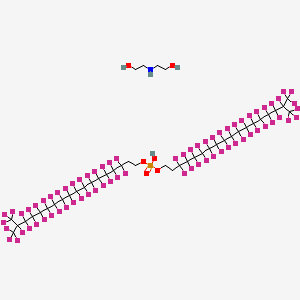


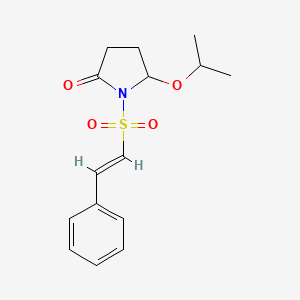
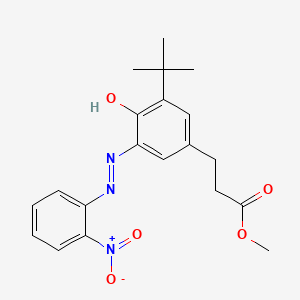
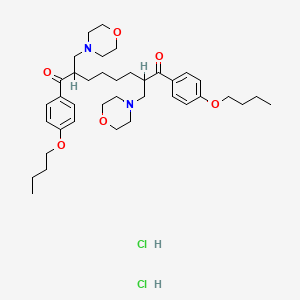
![(2,3-Epoxypropyl)dimethyl[3-[(16-methylheptadecanoyl)amino]propyl]ammonium chloride](/img/structure/B12747120.png)
